molecular formula C14H15F3N4O B2405541 1-(o-tolyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 1448060-77-2

1-(o-tolyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2405541
CAS No.: 1448060-77-2
M. Wt: 312.296
InChI Key: UCHUKLNGWZNVQD-UHFFFAOYSA-N
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Description

1-(o-tolyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C14H15F3N4O and its molecular weight is 312.296. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-methylphenyl)-3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O/c1-10-4-2-3-5-11(10)19-13(22)18-7-9-21-8-6-12(20-21)14(15,16)17/h2-6,8H,7,9H2,1H3,(H2,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHUKLNGWZNVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCN2C=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(o-tolyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a compound belonging to the class of urea-containing pyrazoles, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), as well as its broader pharmacological implications.

Structural Characteristics

The molecular formula of this compound is C14H15F3N4O2, with a molecular weight of approximately 328.295 g/mol. The unique structural features include:

  • Urea Functional Group : Known for its biological activity.
  • Pyrazole Moiety : Implicated in various pharmacological effects.
  • Trifluoromethyl Group : Enhances lipophilicity and may influence binding affinity to biological targets.

Inhibition of COX-2 and sEH

Research indicates that compounds within the urea-containing pyrazole class, including this compound, exhibit moderate inhibitory activity against COX-2 and sEH enzymes. These enzymes play crucial roles in inflammatory processes and pain signaling pathways.

Table 1: Biological Activity Summary

Compound NameTarget EnzymeInhibition Activity
This compoundCOX-2Moderate
This compoundsEHModerate

The inhibition of these enzymes suggests potential applications in treating inflammatory diseases, pain management, and possibly cancer therapies .

Structure-Activity Relationship (SAR)

A study published in the National Institutes of Health's National Center for Biotechnology Information (NCBI) explored the SAR of urea-containing pyrazoles. The findings indicated that modifications to the structure could enhance potency and selectivity for COX-2 and sEH inhibition. Specifically, optimizing the trifluoromethyl group and the o-tolyl substituent may yield more effective derivatives.

Case Studies

Several studies have investigated the biological activities of similar compounds:

  • Antimicrobial Activity : Related pyrazole derivatives have shown moderate antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported around 250 μg/mL for several derivatives, indicating potential for further development in antimicrobial therapies .
  • Anti-inflammatory Effects : Compounds structurally related to this compound have been evaluated for their ability to reduce cytokine production in inflammatory models, showcasing their potential as anti-inflammatory agents .

Future Directions

Research into this compound is ongoing, with a focus on:

  • Optimization of Structure : To improve potency and selectivity.
  • Mechanistic Studies : To understand interaction pathways with biological targets.
  • In Vivo Studies : To evaluate therapeutic efficacy and safety profiles.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(o-tolyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea?

Answer: Two primary routes are documented:

  • Method A : Reaction of amine derivatives (e.g., pyrazolooxazinone intermediates) with chloroform under reflux, followed by crystallization from ethanol–acetic acid mixtures. This method emphasizes solvent selection (anhydrous toluene) and controlled heating .
  • Method B : Coupling of azides with amines in toluene, with subsequent solvent removal and recrystallization. This approach highlights the use of azide intermediates and reflux conditions for efficient urea bond formation . Table 1 : Key Synthetic Parameters
MethodSolventReflux TimeYield Optimization
ACHCl₃2 hoursCrystallization (EtOH–AcOH)
BToluene1 hourDistillation + recrystallization

Q. How is structural confirmation achieved for this compound?

Answer: Comprehensive spectroscopic and spectrometric techniques are utilized:

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., trifluoromethyl group at pyrazole C3, o-tolyl urea linkage) .
  • ESI-HRMS : Validates molecular formula and purity (e.g., observed vs. calculated mass for [M+H]⁺) .
  • IR Spectroscopy : Identifies urea carbonyl stretches (~1650–1700 cm⁻¹) and pyrazole ring vibrations .

Advanced Research Questions

Q. What structural features influence the compound's biological activity?

Answer: Structure-activity relationship (SAR) studies highlight critical motifs:

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving membrane permeability .
  • Pyrazole Core : Acts as a bioisostere for heterocyclic pharmacophores, enabling interactions with targets like sigma receptors or TNF-α .
  • Ethyl Linker : Balances flexibility and rigidity, optimizing binding to hydrophobic pockets in enzymes/receptors . Table 2 : SAR Observations from Analogous Compounds
ModificationObserved EffectReference
Trifluoromethyl → MethylReduced potency (e.g., TNF-α induction)
Ethyl linker → Shorter chainLoss of σ₁ receptor binding affinity

Q. What in vitro assays are used to evaluate pharmacological potential?

Answer: Key assays include:

  • Receptor Binding Assays : Competitive binding studies (e.g., σ₁ receptor antagonism using radiolabeled ligands) .
  • Cytokine Induction Assays : Measurement of TNF-α secretion in cell lines (e.g., ELISA or luminescence-based readouts) .
  • Enzyme Inhibition Screens : Kinase or protease inhibition profiling to identify off-target effects .

Q. How can contradictory biological data be resolved?

Answer: Strategies involve:

  • Orthogonal Assays : Cross-validate results using alternative methods (e.g., SPR for binding kinetics vs. cellular functional assays) .
  • Purity Verification : Re-analyze compound integrity via HPLC or LC-MS to rule out degradation artifacts .
  • Structural Analog Testing : Compare activity across derivatives to isolate critical pharmacophores (e.g., trifluoromethyl vs. methyl substitutions) .

Methodological Considerations

Q. What experimental designs optimize yield during scale-up synthesis?

Answer: Critical factors include:

  • Solvent Selection : Use anhydrous toluene or CHCl₃ to minimize side reactions .
  • Temperature Control : Maintain reflux conditions (±5°C) to prevent decomposition of heat-sensitive intermediates .
  • Crystallization Optimization : Adjust EtOH–AcOH ratios to enhance crystal purity and yield .

Q. How are stability and storage conditions determined for this compound?

Answer: Stability studies involve:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
  • Long-Term Storage Trials : Store at -20°C under inert gas (e.g., N₂) to prevent hydrolysis of the urea moiety .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-response data?

Answer: Use nonlinear regression models (e.g., log(inhibitor) vs. response in Prism) to calculate IC₅₀/EC₅₀ values. Report confidence intervals and R2R^2 values for reproducibility .

Q. How are crystallographic data interpreted for structural elucidation?

Answer: Single-crystal X-ray diffraction provides bond lengths/angles (e.g., urea C=O bond ~1.23 Å). Data refinement with software like SHELXL ensures accuracy (R-factor <0.05) .

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